molecular formula C9H10F3NO B13038848 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

Cat. No.: B13038848
M. Wt: 205.18 g/mol
InChI Key: ZAICEESMMSEGGT-UHFFFAOYSA-N
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Description

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the attachment of the propanol chain. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group to the pyridine ring. The subsequent step involves the reaction of the trifluoromethylated pyridine with a suitable propanol derivative under basic or acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8-4-3-7(6-13-8)2-1-5-14/h3-4,6,14H,1-2,5H2

InChI Key

ZAICEESMMSEGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCO)C(F)(F)F

Origin of Product

United States

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